A Technical Guide to 2-(2-Methylazetidin-2-yl)acetic Acid and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-(2-Methylazetidin-2-yl)acetic Acid and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-(2-methylazetidin-2-yl)acetic acid and related azetidine-containing compounds for researchers, scientists, and drug development professionals. We will explore the synthesis, chemical properties, and the significant role of the azetidine scaffold in medicinal chemistry, supported by field-proven insights and methodologies.
Core Compound Identification and Properties
Table 1: Physicochemical Properties of 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid
| Property | Value | Source |
| CAS Registry Number | 2680737-06-6 | [1] |
| Molecular Formula | C8H13NO3 | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| IUPAC Name | 2-(1-acetyl-2-methylazetidin-2-yl)acetic acid | [1] |
| Canonical SMILES | CC1(CC(=O)O)CCN1C(=O)C |
The CAS Registry, a universal standard for chemical substance identification, assigns unique numerical identifiers to every registered chemical substance.[2] The presence of an acetyl group on the azetidine nitrogen in the reference compound significantly influences its polarity and potential for hydrogen bonding compared to the parent amine.
The Azetidine Scaffold in Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in drug discovery.[3][4] Their growing importance stems from the unique structural and physicochemical properties they impart to a molecule.
Key Attributes of the Azetidine Moiety:
-
Structural Rigidity: The strained four-membered ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[3]
-
Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical for developing viable drug candidates.[3][4]
-
Three-Dimensionality: As the pharmaceutical industry moves away from flat, aromatic structures, the sp3-rich character of azetidines provides access to three-dimensional chemical space, often leading to improved pharmacological profiles.[3]
-
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common functional groups, such as gem-dimethyl or carbonyl groups, offering a strategy to modulate a compound's properties while retaining its biological activity.
The utility of the azetidine scaffold is evidenced by its presence in several FDA-approved drugs, including baricitinib and cobimetinib, where it contributes to enhanced metabolic stability and receptor selectivity.[3]
Caption: Logical relationship of azetidine scaffold properties.
Synthesis of Azetidine-Containing Acetic Acids
The synthesis of 2-(2-methylazetidin-2-yl)acetic acid and its derivatives can be approached through several established synthetic strategies for constructing the core azetidine ring.
General Synthetic Strategies
The construction of the azetidine ring is a key challenge due to its inherent ring strain. Common methods include:
-
Intramolecular Cyclization: This is a widely used approach where a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions is cyclized.
-
[2+2] Cycloaddition Reactions: The Staudinger synthesis, involving the reaction of a ketene with an imine, is a classic method for forming the azetidin-2-one (β-lactam) ring, which can then be further modified.[5]
-
Photochemical Reactions: The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, can also be employed to construct the azetidine skeleton.[6]
Exemplary Synthetic Protocol: Synthesis of a Protected Azetidine Precursor
A plausible synthetic route towards a precursor for the title compound could involve the Horner-Wadsworth-Emmons reaction, followed by reduction and deprotection.[7]
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C to generate the phosphonate carbanion.
-
Introduce N-Boc-3-azetidinone to the reaction mixture to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.[7]
Step 2: Reduction of the Double Bond
-
The resulting α,β-unsaturated ester can be reduced via catalytic hydrogenation.
-
Dissolve the compound in a suitable solvent like ethanol or ethyl acetate and add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere until the reaction is complete to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.[7]
Step 3: N-Boc Deprotection
-
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Dissolve the protected azetidine in dichloromethane (DCM) and add trifluoroacetic acid (TFA).[7]
-
After completion of the reaction, remove the solvent and excess acid in vacuo to obtain the desired methyl 2-(azetidin-3-yl)acetate as its TFA salt.[7]
Caption: Synthetic workflow for an azetidine acetic acid ester.
Potential Biological Activities and Therapeutic Applications
While the specific biological activity of 2-(2-methylazetidin-2-yl)acetic acid is not documented, the broader class of azetidin-2-one (β-lactam) derivatives exhibits a wide range of pharmacological activities.[8][9]
-
Antimicrobial Activity: The azetidin-2-one ring is the core pharmacophore of β-lactam antibiotics, such as penicillins and cephalosporins, which inhibit bacterial cell wall synthesis.[8][9][10]
-
Anticancer Activity: Various substituted azetidinones have shown cytotoxic effects against different cancer cell lines.[7]
-
Enzyme Inhibition: Azetidinones have been investigated as inhibitors of various enzymes, including human tryptase, chymase, and thrombin.[9][11]
-
Central Nervous System (CNS) Activity: Some azetidine derivatives have shown potential as neuroprotective agents and modulators of CNS targets.[3][7]
The development of a novel azetidine-containing compound would typically follow a logical progression from initial synthesis to biological screening and lead optimization.
Caption: Logical workflow for drug discovery and development.
Conclusion
2-(2-Methylazetidin-2-yl)acetic acid represents a class of compounds built upon the increasingly important azetidine scaffold. While specific data for this exact molecule is sparse, the well-established synthetic methodologies and the diverse biological activities of related azetidine and azetidinone derivatives highlight the potential of this compound class in medicinal chemistry. The structural rigidity, favorable physicochemical properties, and three-dimensional nature of the azetidine ring make it an attractive motif for the design of novel therapeutics. Further research into the synthesis and biological evaluation of 2-(2-methylazetidin-2-yl)acetic acid and its analogues is warranted to explore their therapeutic potential.
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